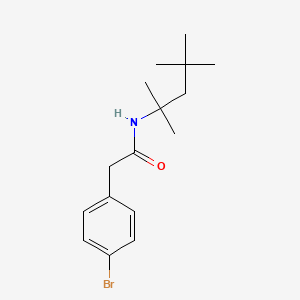![molecular formula C20H26N2O3S B3485500 N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3,3-dimethylbutanamide](/img/structure/B3485500.png)
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3,3-dimethylbutanamide
Overview
Description
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3,3-dimethylbutanamide is a chemical compound with the molecular formula C20H26N2O3S. It has an average mass of 374.497 Da and a monoisotopic mass of 374.166412 Da . This compound is known for its unique structure, which includes a benzyl(methyl)sulfamoyl group attached to a phenyl ring, and a 3,3-dimethylbutanamide moiety.
Preparation Methods
The synthesis of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3,3-dimethylbutanamide involves several steps. The synthetic route typically starts with the preparation of the benzyl(methyl)sulfamoyl phenyl intermediate, which is then reacted with 3,3-dimethylbutanoyl chloride under specific conditions to form the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve optimizing these conditions to increase yield and purity.
Chemical Reactions Analysis
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3,3-dimethylbutanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3,3-dimethylbutanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3,3-dimethylbutanamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity and thereby affecting various biochemical pathways. This interaction can lead to changes in cellular processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3,3-dimethylbutanamide can be compared with other similar compounds, such as:
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have various industrial applications.
Other sulfonamides: Compounds with similar sulfonamide groups may exhibit comparable biological activities but differ in their specific molecular targets and pathways.
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-[benzyl(methyl)sulfamoyl]phenyl]-3,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-20(2,3)14-19(23)21-17-10-12-18(13-11-17)26(24,25)22(4)15-16-8-6-5-7-9-16/h5-13H,14-15H2,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLXTSBXZMNXBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,4-Dimethoxyphenyl)-[4-(furan-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B3485428.png)
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B3485431.png)
![N-{4-[BENZYL(METHYL)SULFAMOYL]PHENYL}-4-ACETAMIDOBENZAMIDE](/img/structure/B3485440.png)

![METHYL 3-[(4-{[BENZYL(METHYL)AMINO]SULFONYL}ANILINO)CARBONYL]-5-NITROBENZOATE](/img/structure/B3485452.png)
![N-{4-[BENZYL(METHYL)SULFAMOYL]PHENYL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B3485459.png)

![7-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B3485476.png)


![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-(4-chlorophenyl)acetamide](/img/structure/B3485490.png)

![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-(4-bromophenyl)acetamide](/img/structure/B3485499.png)

